Fmoc-Cit-OPfp
Overview
Description
Fmoc-Cit-OPfp, also known as fluorenylmethyloxycarbonyl-citrulline-pentafluorophenyl ester, is a compound used in peptide synthesis. It is a derivative of citrulline, an amino acid, and is protected by the fluorenylmethyloxycarbonyl group. This compound is particularly useful in solid-phase peptide synthesis, where it serves as a building block for the construction of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cit-OPfp typically involves the protection of the amino group of citrulline with the fluorenylmethyloxycarbonyl group. This is achieved by reacting citrulline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Cit is then reacted with pentafluorophenyl ester to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of high purity to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cit-OPfp undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amino group of citrulline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases such as triethylamine. The reactions are typically carried out in solvents like dimethylformamide.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed:
Substitution Reactions: The major products are peptides with amide bonds formed between citrulline and other amino acids.
Deprotection Reactions: The major product is free citrulline with an exposed amino group.
Scientific Research Applications
Fmoc-Cit-OPfp has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Cit-OPfp involves the formation of amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for the efficient formation of amide bonds with amino groups. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of citrulline, preventing unwanted side reactions during peptide synthesis. The deprotection of the fluorenylmethyloxycarbonyl group exposes the free amino group, allowing for further reactions .
Comparison with Similar Compounds
Fmoc-Cit-OH: This compound is similar to Fmoc-Cit-OPfp but lacks the pentafluorophenyl ester group.
Fmoc-Orn-OPfp: This compound is similar to this compound but contains ornithine instead of citrulline.
Uniqueness: this compound is unique due to its combination of the fluorenylmethyloxycarbonyl protecting group and the pentafluorophenyl ester group. This combination allows for efficient peptide synthesis with minimal side reactions and high yields .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBCSPTKLECIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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